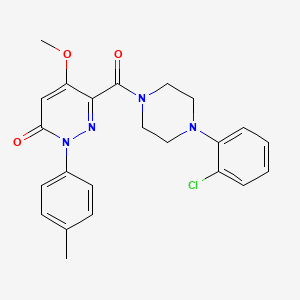
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of arylpiperazine derivatives. This compound has garnered attention due to its significant pharmacological activity, particularly as an antagonist of the alpha-1 adrenoceptor. Understanding its biological activity is essential for exploring its potential therapeutic applications, especially in cardiovascular diseases.
- Molecular Formula : C23H23ClN4O3
- Molecular Weight : 438.91 g/mol
- CAS Number : 941926-86-9
The primary mechanism of action of this compound involves its role as an antagonist at alpha-1 adrenoceptors. This receptor subtype is crucial in various physiological processes, including vasoconstriction and blood pressure regulation. The compound exhibits a high affinity for alpha-1 adrenoceptors while demonstrating selectivity over other receptor types, such as alpha-2 adrenoceptors and serotonergic receptors (5-HT1A) .
Key Mechanisms:
- Antagonism of Alpha-1 Adrenoceptors : The compound inhibits the action of catecholamines (like norepinephrine) at these receptors, leading to vasodilation and decreased peripheral resistance.
- Selectivity : Its structural design enhances selectivity for alpha-1 receptors, minimizing potential side effects associated with broader receptor interactions .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies:
Research indicates that modifications in the piperazine and pyridazinone portions can significantly influence both solubility and receptor binding characteristics. For instance, studies have shown that alterations in the chemical structure can enhance or reduce the binding affinity to alpha-1 adrenoceptors .
In Vivo Studies:
In animal models, this compound has demonstrated efficacy in reducing blood pressure, supporting its potential use in treating hypertension. The specificity for alpha-1 over alpha-2 receptors contributes to a favorable safety profile, reducing the risk of adverse effects commonly associated with non-selective adrenergic antagonists .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated high selectivity for alpha-1 adrenoceptors with minimal interaction with other receptor types. |
| Study B | Showed significant reduction in systolic and diastolic blood pressure in hypertensive rat models. |
| Study C | Evaluated structure-activity relationships (SAR) indicating that specific modifications enhance receptor affinity. |
These findings underscore the importance of ongoing research into the pharmacological properties of this compound.
Propiedades
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNNZPGYDAIINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














